molecular formula C21H22Cl2N2O4 B12490366 Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12490366
M. Wt: 437.3 g/mol
InChI Key: ZRJAVOKUINHEEN-UHFFFAOYSA-N
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Description

Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a propyl ester, a dichlorophenyl group, and a morpholine ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate core: The benzoate core can be synthesized through the esterification of 5-amino-2-hydroxybenzoic acid with propanol under acidic conditions.

    Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the morpholine ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzoate core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Hydroxyl derivatives of the benzoate core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it can be used as an intermediate in the synthesis of more complex molecules with specific applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to certain proteins, while the morpholine ring can modulate the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(2,4-difluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Comparison:

  • Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: This compound has a similar structure but with only one chlorine atom, which may result in different binding affinities and reactivity.
  • Propyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: The position of the chlorine atom can affect the compound’s electronic properties and steric interactions.
  • Propyl 5-{[(2,4-difluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: The replacement of chlorine with fluorine can significantly alter the compound’s chemical reactivity and biological activity.

Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate stands out due to the presence of two chlorine atoms, which can enhance its binding interactions and potentially increase its biological efficacy.

Properties

Molecular Formula

C21H22Cl2N2O4

Molecular Weight

437.3 g/mol

IUPAC Name

propyl 5-[(2,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H22Cl2N2O4/c1-2-9-29-21(27)17-13-15(4-6-19(17)25-7-10-28-11-8-25)24-20(26)16-5-3-14(22)12-18(16)23/h3-6,12-13H,2,7-11H2,1H3,(H,24,26)

InChI Key

ZRJAVOKUINHEEN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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